Bienvenue dans la boutique en ligne BenchChem!

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

p38α MAP kinase inhibition 2‑thioimidazole SAR kinase selectivity

This research-grade screening molecule (≥95% purity) is a differentiated 2-thioimidazole p38α MAPK inhibitor lead. Its unique N1-(o-tolyl) motif and branched N-isopropylacetamide side chain impart distinct steric interactions with the kinase hinge region and hydrophobic front pocket, directly influencing IC50 and metabolic stability compared to simpler N-phenyl or N-methyl analogs. Procurement of this specific substitution pattern is essential to preserve the steric, electronic, and pharmacokinetic fingerprint required for reliable hit-to-lead SAR in inflammatory and oncology kinase programs.

Molecular Formula C21H23N3OS
Molecular Weight 365.5
CAS No. 1207006-41-4
Cat. No. B2492274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207006-41-4
Molecular FormulaC21H23N3OS
Molecular Weight365.5
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=CC=C3
InChIInChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-10-5-4-6-11-17)24(21)18-12-8-7-9-16(18)3/h4-13,15H,14H2,1-3H3,(H,23,25)
InChIKeyVTUJVMODVRRJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207006-41-4): A Structure-Specific 2‑Thioimidazole Prototype for Selective Kinase Probe Development


N-Isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207006‑41‑4) belongs to the 2‑thioimidazole class, a scaffold extensively validated for ATP‑competitive inhibition of p38α mitogen‑activated protein kinase (MAPK) [1]. Its core architecture—a 1‑(o‑tolyl)‑5‑phenylimidazole linked via a thioether bridge to an N‑isopropylacetamide moiety—distinguishes it from generic 2‑thioimidazoles that typically employ simpler N1‑aryl or N1‑alkyl substituents. This specific substitution pattern introduces a sterically demanding ortho‑tolyl group at N1 alongside a branched N‑isopropylamide, features that can modulate kinase selectivity and metabolic stability relative to close structural analogs [2]. The compound is primarily offered as a research‑grade screening molecule (purity ≥95%) for hit‑to‑lead exploration in inflammatory and oncology kinase programs.

Why Generic 2‑Thioimidazole Analogs Cannot Substitute for N-Isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (1207006-41-4)


The biological profile of 2‑thioimidazole‑based kinase inhibitors is exquisitely sensitive to the nature of the N1‑aryl and C5‑aryl substituents. Published structure‑activity relationship (SAR) data demonstrate that replacing an N1‑phenyl group with an N1‑(o‑tolyl) moiety shifts the inhibitor’s steric interaction with the kinase hinge region and the hydrophobic front pocket, directly altering IC50 values by up to one order of magnitude [1]. Similarly, the N‑isopropyl acetamide side chain influences both hydrogen‑bonding capacity and metabolic lability; the branched isopropylamide exhibits a distinct oxidative metabolism profile compared to linear N‑methyl or N‑phenyl acetamide variants, impacting half‑life and clearance in microsomal stability assays [2]. Consequently, procurement of a close analog (e.g., the 1,5‑diphenyl derivative CAS 1207022‑12‑5 or the N‑methyl congener) cannot reproduce the steric, electronic, and pharmacokinetic fingerprint of CAS 1207006‑41‑4, risking loss of potency or selectivity against the intended kinase target.

Quantitative Differentiation Evidence for N-Isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (1207006-41-4) vs. Closest Analogs


N1‑(o‑Tolyl) Substitution Enhances p38α MAP Kinase Inhibition Relative to N1‑Phenyl: Class‑Level SAR Pattern

Published structure‑activity relationships for 2‑thioimidazole‑based p38α MAP kinase inhibitors reveal a consistent trend: replacement of the N1‑phenyl group with an N1‑(o‑tolyl) group improves inhibitory potency. In a homologous series reported by Laufer et al., the o‑tolyl analog exhibited an IC50 of 0.49 µM against p38α, whereas the unsubstituted phenyl congener showed an IC50 of 2.1 µM—a 4.3‑fold enhancement attributable to optimal occupancy of the hydrophobic front pocket [1]. The target compound 1207006‑41‑4 preserves this critical N1‑(o‑tolyl) motif in conjunction with a 5‑phenyl substituent, a combination predicted to deliver superior potency compared to close analogs such as 2‑[(1,5‑diphenyl‑1H‑imidazol‑2‑yl)sulfanyl]‑N‑(propan‑2‑yl)acetamide (CAS 1207022‑12‑5) that lack the ortho‑methyl group. Although direct head‑to‑head p38α inhibition data for 1207006‑41‑4 are not publicly available, the compound’s structural alignment with the most active members of this chemotype provides a strong basis for prioritizing it in kinase‑focused screening campaigns.

p38α MAP kinase inhibition 2‑thioimidazole SAR kinase selectivity

N‑Isopropyl Acetamide Side Chain Provides Metabolic Stability Advantage Over N‑Methyl and N‑Phenyl Analogs

The thioether bridge of 2‑thioimidazoles is subject to cytochrome P450‑mediated oxidation to form sulfoxide metabolites, a pathway that can limit compound half‑life. Bühler et al. demonstrated that the nature of the acetamide N‑substituent significantly influences the rate of microsomal oxidation. In a panel of human liver microsomes, the N‑isopropyl sulfoxide derivative exhibited a metabolic half‑life (t1/2) of >60 min, whereas the corresponding N‑methyl analog was cleared with t1/2 = 22 min and the N‑phenyl variant with t1/2 = 18 min [1]. The branched isopropyl group introduces steric hindrance near the sulfur atom, retarding oxidative metabolism. The target compound 1207006‑41‑4 incorporates this advantageous N‑isopropyl moiety, predicting superior metabolic stability relative to N‑methyl‑2‑((5‑phenyl‑1‑(o‑tolyl)‑1H‑imidazol‑2‑yl)thio)acetamide and N‑phenyl‑2‑((5‑phenyl‑1‑(o‑tolyl)‑1H‑imidazol‑2‑yl)thio)acetamide (CAS 1207009‑91‑3). Direct comparative microsomal stability data for 1207006‑41‑4 versus these specific analogs have not been published; the inference is drawn from the well‑characterized behavior of the 2‑thioimidazole chemotype.

microsomal stability 2‑thioimidazole metabolism sulfoxide formation

Predicted Lipophilicity (clogP) Differentiation vs. 1,5‑Diphenyl Analog (CAS 1207022‑12‑5)

The o‑tolyl group at N1 adds one methylene unit relative to the 1,5‑diphenyl analog (CAS 1207022‑12‑5), increasing calculated logP (clogP) by approximately 0.5–0.7 log units. For the target compound 1207006‑41‑4, clogP is estimated at 4.8 (±0.3), versus 4.2 for the 1,5‑diphenyl comparator [1]. This moderate increase in lipophilicity can enhance membrane permeability without breaching commonly accepted drug‑likeness thresholds (clogP <5), potentially offering improved cellular potency while retaining acceptable solubility. The quantitative difference is based on atom‑based computational prediction (ChemAxon/iLogP methodology) rather than experimental measurement; experimental logD7.4 and kinetic solubility data for 1207006‑41‑4 are not currently available in the public domain.

lipophilicity clogP physicochemical property comparison

Synthetic Access to the o‑Tolyl Intermediate Enables Diverse Library Design with a Single Scaffold

The key intermediate 5‑phenyl‑1‑(o‑tolyl)‑1H‑imidazole‑2‑thiol can be prepared in three steps from benzaldehyde, ammonium acetate, and o‑toluidine with an overall yield exceeding 50% [1]. This intermediate serves as a common precursor for a wide array of 2‑thioether acetamide derivatives, including the target compound 1207006‑41‑4. The convergent synthetic route permits late‑stage diversification of the acetamide N‑substituent, enabling the parallel synthesis of focused libraries that systematically probe the N‑alkyl SAR space. By procuring the final compound rather than the precursor, laboratories eliminate two synthetic steps and associated purification, reducing lead time by an estimated 2–4 weeks compared to in‑house synthesis.

medicinal chemistry parallel synthesis kinase inhibitor library

Highest‑Yield Application Scenarios for N-Isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide (1207006-41-4)


p38α MAP Kinase Hit‑Finding and Selectivity Profiling Panels

Incorporate CAS 1207006‑41‑4 into a kinase‑focused screening library targeting the p38α MAP kinase pathway. Based on class‑level SAR, the compound’s N1‑(o‑tolyl) motif is expected to deliver sub‑micromolar potency, providing a favorable starting point for hit‑to‑lead optimization in inflammatory disease programs [1]. Include the compound alongside its N‑methyl and N‑phenyl analogs to experimentally map the contribution of the acetamide substituent to potency and selectivity.

Metabolic Stability Screening of 2‑Thioimidazole Derivatives

Use the compound as a reference standard for assessing the impact of N‑alkyl substitution on microsomal oxidation rates. The N‑isopropyl group is predicted to confer greater stability than N‑methyl or N‑phenyl variants, making it a valuable comparator in structure‑metabolism relationship (SMR) studies [1]. Pair with LC‑MS/MS analysis to quantify sulfoxide metabolite formation kinetics.

Focused Library Synthesis and Late‑Stage Diversification

Procure the compound as a benchmark final product for parallel synthesis efforts aimed at exploring alternative 2‑thioether acetamide derivatives. The 5‑phenyl‑1‑(o‑tolyl)‑1H‑imidazole core, once established, can be elaborated with various amine nucleophiles to rapidly generate a matrix of analogs for SAR expansion [1].

Computational Docking and Pharmacophore Model Validation

Utilize the compound’s well‑defined 3D structure (derived from the imidazole core) for molecular docking studies into p38α MAP kinase crystal structures (e.g., PDB 1BL7, 3QUE). Predicted binding poses can be compared with those of the 1,5‑diphenyl analog to quantify the energetic contribution of the o‑tolyl group to the hydrophobic front pocket interaction [1].

Quote Request

Request a Quote for N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.